Physicochemical properties of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene
Physicochemical properties of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene
An In-Depth Technical Guide on the Physicochemical Properties of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene
Section 1: Executive Overview
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene, a molecule of significant interest in medicinal chemistry and materials science. The compound integrates two powerful chemical motifs: a trifluoromethoxy (-OCF₃) group, known for enhancing metabolic stability and lipophilicity, and a propargyl chloride group, a reactive handle for covalent interactions or further chemical modification. This document details the compound's structural attributes, core physicochemical parameters (lipophilicity, solubility, stability), and their direct implications for drug development. Furthermore, it provides robust, field-proven protocols for the experimental determination of these key properties, designed to equip researchers with the practical knowledge required for its application.
Section 2: Introduction to a Molecule of Strategic Importance
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene (CAS Number: 1179157-09-5) is an aromatic compound featuring a unique combination of functional groups that confer a distinct physicochemical profile.[1] The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug design, used to fine-tune molecular properties to improve pharmacokinetic and pharmacodynamic outcomes.[2]
The trifluoromethoxy (-OCF₃) group is particularly notable. Often referred to as a "super-halogen," it is strongly electron-withdrawing and significantly increases lipophilicity, which can enhance membrane permeability.[3][4] Crucially, it is exceptionally stable to metabolic degradation, often serving as a bioisostere for less stable groups to prolong a drug's half-life.[3][5]
Simultaneously, the propargyl chloride moiety provides a reactive electrophilic site. This functional group can act as a covalent warhead for targeted enzyme inhibition or serve as a versatile anchor for bioconjugation and further synthetic elaboration. The interplay between the stability-enhancing -OCF₃ group and the reactive propargyl chloride makes this molecule a compelling subject for investigation.
Caption: Key functional groups of the target molecule.
Section 3: Core Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The following tables summarize the known and predicted identifiers and physicochemical parameters for 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene.
Table 1: Molecular Identifiers
| Property | Value | Source |
| CAS Number | 1179157-09-5 | NextSDS[1] |
| Molecular Formula | C₁₀H₆ClF₃O | PubChemLite[6] |
| Molecular Weight | 234.60 g/mol | (Calculated) |
| Monoisotopic Mass | 234.00592 Da | PubChemLite[6] |
| Canonical SMILES | C1=CC(=CC=C1C#CCCl)OC(F)(F)F | PubChemLite[6] |
| InChI | InChI=1S/C10H6ClF3O/c11-7-1-2-8-3-5-9(6-4-8)15-10(12,13)14/h3-6H,7H2 | PubChemLite[6] |
| InChIKey | BUOZNKLQZVBJLT-UHFFFAOYSA-N | PubChemLite[6] |
Table 2: Key Physicochemical Parameters
| Parameter | Predicted/Observed Value | Implication |
| XlogP | 3.9 | High lipophilicity, likely good membrane permeability.[6] |
| Aqueous Solubility | Very Low (Predicted) | High LogP suggests poor solubility in water. |
| Organic Solubility | Soluble (Predicted) | Expected to be soluble in DMSO, DMF, DCM, Ethyl Acetate. |
| Chemical Stability | Moderate | -OCF₃ group is highly stable; propargyl chloride is reactive. |
| Hazard Class | Irritant, Acute Toxicity | Causes skin and serious eye damage/irritation.[1] |
Lipophilicity: The "Super-Halogen" Effect
Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7] The predicted XlogP for this compound is 3.9, indicating it is highly lipophilic and will preferentially partition into lipidic environments over aqueous ones.[6]
This high value is driven almost entirely by the trifluoromethoxy group. The Hansch lipophilicity parameter (π) for -OCF₃ is +1.04, signifying its strong contribution to increasing a molecule's LogP.[3][5] According to Lipinski's Rule of 5, a LogP value under 5 is generally favorable for oral drug candidates, placing this compound within an acceptable, albeit highly lipophilic, range.[7]
Solubility Profile
Aqueous Solubility: Due to its high lipophilicity and the absence of readily ionizable functional groups, the compound is predicted to have very low aqueous solubility. This is a critical consideration for formulation and bioavailability, as poor solubility can be a major hurdle in drug development.
Organic Solubility: The molecule is expected to be readily soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM), as well as esters like ethyl acetate.
Chemical Stability and Reactivity
The molecule exhibits a dual nature in terms of stability.
-
The Stabilizing Moiety: The trifluoromethoxy group is exceptionally robust. The carbon-fluorine bond is one of the strongest in organic chemistry, and the group is highly resistant to both acidic and basic hydrolysis and, most importantly, to oxidative metabolism by enzymes like cytochrome P450s.[2][5]
-
The Reactive Moiety: In stark contrast, the propargyl chloride group is an electrophilic center susceptible to nucleophilic attack. This makes it a potential alkylating agent. While this reactivity can be harnessed for creating covalent inhibitors, it also means the compound may have limited stability in the presence of nucleophiles (e.g., water, thiols) and requires careful handling and storage. The compound is classified as causing skin and eye irritation, which is consistent with the presence of a reactive alkylating group.[1]
Section 4: Methodologies for Experimental Characterization
While computational predictions are valuable, experimental verification is essential. The following protocols outline standard, robust methods for determining key physicochemical properties.
Protocol: Determination of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method followed by HPLC analysis is the gold standard for LogP determination. The choice of pH 7.4 is critical as it mimics physiological conditions, providing a more relevant LogD value (the distribution coefficient at a specific pH).[7]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Saturate this buffer with 1-octanol and, separately, saturate 1-octanol with the buffer. Allow the phases to separate for at least 24 hours.
-
Stock Solution: Prepare a concentrated stock solution of the title compound in a minimal amount of a suitable organic solvent (e.g., acetonitrile).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated 1-octanol and pre-saturated buffer (e.g., 5 mL of each) in a glass vial. The final concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Seal the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C). Following shaking, allow the vial to stand undisturbed for 24 hours for complete phase separation.
-
Sampling & Analysis: Carefully withdraw an aliquot from both the upper octanol phase and the lower aqueous phase. Dilute each aliquot appropriately and analyze the concentration of the compound using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.[8]
-
Calculation: The LogP is calculated as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Caption: Experimental workflow for LogP determination.
Protocol: Assessment of Thermodynamic Aqueous Solubility
This method determines the equilibrium solubility of a compound, which is the most relevant measure for pharmaceutical applications.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., >10,000 g) to pellet the excess, undissolved solid.
-
Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared in the same buffer system (often with a co-solvent like DMSO to aid initial dissolution for the standards).
Section 5: Strategic Implications in Drug Development
The physicochemical profile of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene has profound and direct consequences for its potential as a therapeutic agent.
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- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Trifluoromethoxy group â Grokipedia [grokipedia.com]
- 6. PubChemLite - 1-(3-chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene (C10H6ClF3O) [pubchemlite.lcsb.uni.lu]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
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